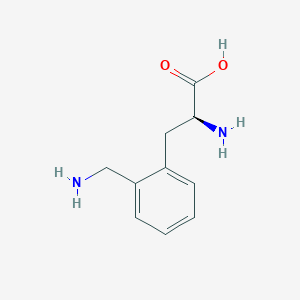

L-2-Aminomethylphenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAKEAJYLGZEEA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376134 | |

| Record name | L-2-Aminomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959580-92-8, 158149-99-6 | |

| Record name | 2-(Aminomethyl)-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959580-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-2-Aminomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-2-Aminomethylphenylalanine chemical properties and structure

An In-Depth Technical Guide to L-2-Aminomethylphenylalanine: Structure, Properties, and Applications

Introduction

This compound, a non-canonical amino acid, stands as a molecule of significant interest for researchers, chemists, and drug development professionals. It is a conformationally constrained analog of L-phenylalanine, a fundamental proteinogenic amino acid. The introduction of an aminomethyl group at the ortho position of the phenyl ring imposes significant steric hindrance, restricting the rotational freedom of the side chain. This structural rigidity is a key attribute exploited in medicinal chemistry to lock peptide-based molecules into specific, biologically active conformations. Such constraints can lead to enhanced receptor affinity, improved selectivity, and increased resistance to enzymatic degradation compared to their more flexible, natural counterparts. This guide provides a comprehensive overview of the chemical structure, predicted physicochemical and spectroscopic properties, a plausible synthetic pathway, and the primary applications of this compound, offering a technical resource for its use in advanced research.

Chemical Structure and Stereochemistry

The defining feature of this compound is the presence of a methylene-linked primary amine attached to the C2 position of the phenyl ring of L-phenylalanine. This substitution maintains the core α-amino acid structure, including the chiral center at the α-carbon, which possesses the (S)-configuration identical to natural L-phenylalanine.

-

IUPAC Name: (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid[1]

-

Common Synonyms: L-2-Aminomethylphe, 2-(aminomethyl)-L-phenylalanine, o-aminomethylphenylalanine[1]

-

Molecular Formula: C₁₀H₁₄N₂O₂[1]

-

Molecular Weight: 194.23 g/mol [1]

-

CAS Number: 959580-92-8, 158149-99-6[1]

The ortho-aminomethyl group is positioned to interact with the α-amino and carboxyl groups, influencing the molecule's overall three-dimensional shape and its presentation to biological targets.

Caption: 2D structure of this compound highlighting the (S)-stereocenter.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and by analogy to L-phenylalanine. As an amino acid, it exists as a zwitterion at physiological pH.

| Property | Value / Description | Source / Basis |

| Appearance | White to off-white powder. | Inferred from related compounds. |

| Molecular Weight | 194.23 g/mol | PubChem[1] |

| Exact Mass | 194.105527694 Da | PubChem[1] |

| Melting Point | Data not available. For comparison, L-phenylalanine decomposes at ~283°C. | L-Phe Data[2] |

| Solubility | Expected to be soluble in water and dilute acids/bases; sparingly soluble in nonpolar organic solvents. The additional polar aminomethyl group likely increases water solubility compared to L-phenylalanine. | Inferred from structure; L-Phe Data[3] |

| pKa Values (Predicted) | pKa₁ (α-carboxyl): ~1.8–2.3 pKa₂ (α-amino): ~9.1–9.7 pKa₃ (side-chain amino): ~10.6-10.8 | Based on L-phenylalanine[4] and typical primary alkylamines. |

| LogP (XLogP3) | -2.6 | PubChem (Computed)[1] |

| Polar Surface Area (PSA) | 89.3 Ų | PubChem (Computed)[1] |

| Storage | Store at 0-8 °C in a cool, dry place. | General supplier recommendation. |

Spectroscopic Profile (Predicted)

No publicly available experimental spectra for this compound were identified. The following profile is a prediction based on its chemical structure and established spectroscopic principles, with L-phenylalanine serving as a reference model.

¹H NMR Spectroscopy

-

Aromatic Protons (δ 7.2-7.5 ppm): Four protons on the phenyl ring would appear as a complex multiplet pattern.

-

α-Proton (Hα) (δ ~4.0 ppm): This proton, adjacent to the α-amino and carboxyl groups, would likely appear as a triplet, coupled to the two β-protons.

-

Aminomethyl Protons (-CH₂-NH₂) (δ ~3.8-4.0 ppm): The two protons of the side-chain methylene group would likely appear as a singlet, though they could be an AB quartet depending on their magnetic environment.

-

β-Protons (Hβ) (δ ~3.1-3.3 ppm): These two diastereotopic protons would appear as a multiplet, likely a doublet of doublets, due to coupling with the α-proton and with each other.

¹³C NMR Spectroscopy

-

Carboxyl Carbon (-COOH) (δ ~175 ppm): The carboxylic acid carbon is expected in this downfield region.[5]

-

Aromatic Carbons (δ ~125-140 ppm): Due to substitution, six distinct signals are expected for the aromatic carbons.

-

α-Carbon (Cα) (δ ~55 ppm): The chiral carbon atom attached to the primary amino group.[6]

-

Aminomethyl Carbon (-CH₂-NH₂) (δ ~45 ppm): The carbon of the side-chain methylene group.

-

β-Carbon (Cβ) (δ ~38 ppm): The methylene carbon of the main chain side-chain.[6]

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

N-H Stretch (Amine/Ammonium): Moderate to strong bands around 3000-3400 cm⁻¹, overlapping with the O-H stretch. The presence of two different amino groups (α and side-chain) may lead to a complex pattern.[7]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

N-H Bend (Amine/Ammonium): A characteristic absorption in the 1550-1650 cm⁻¹ region.[7]

-

Aromatic C=C Stretches: Medium to weak absorptions in the ~1450-1600 cm⁻¹ range.[8]

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expected at m/z 194.11 (for the exact mass).

-

Key Fragmentation Pathways:

-

Loss of COOH (-45 Da): A prominent peak at m/z 149, corresponding to the decarboxylated molecule. This is a classic fragmentation for amino acids.[9]

-

Benzylic Cleavage: Cleavage of the Cα-Cβ bond to produce a fragment corresponding to the aminomethyl-benzyl cation (m/z 106).

-

Synthesis and Purification

Proposed Synthetic Workflow

A robust strategy involves the protection of the α-amino and carboxyl groups, followed by chemical modification of the nitro group on the phenyl ring.

-

Protection: The starting material, L-2-nitrophenylalanine, is first protected. The α-amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxyl group can be esterified (e.g., methyl ester) to prevent unwanted side reactions.

-

Nitro Group Reduction: The aromatic nitro group of the protected intermediate is selectively reduced to a primary amine. A common and effective method is catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst.

-

Conversion to Nitrile (Sandmeyer Reaction): The newly formed aromatic amine is converted to a nitrile. This is a two-step process where the amine is first diazotized with nitrous acid (generated in situ from NaNO₂) at low temperatures, and the resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution.

-

Nitrile Reduction: The nitrile group is reduced to the primary aminomethyl group. A strong reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more stringent conditions can be employed.

-

Deprotection: Finally, the Boc and ester protecting groups are removed. Acidic hydrolysis (e.g., with 6M HCl) will cleave both the Boc group and the methyl ester, yielding the final product as its hydrochloride salt. The free amino acid can be obtained by neutralization.

Caption: A plausible multi-step workflow for the chemical synthesis of this compound.

Purification

The final product, being a highly polar and water-soluble compound, is typically purified using ion-exchange chromatography or by recrystallization from a suitable solvent system, such as water/ethanol. Purity can be assessed by HPLC and confirmed by spectroscopic methods.

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a building block for creating structurally defined peptides and peptidomimetics.

-

Conformationally Constrained Peptides: Natural peptides are often too flexible, allowing them to adopt multiple conformations, only one of which may be active. This flexibility can lead to lower receptor affinity and susceptibility to proteolysis. By incorporating rigid analogs like this compound, medicinal chemists can force a peptide into a desired bioactive conformation. This pre-organization can significantly enhance binding affinity and biological potency.[10][11]

-

Probing Receptor Binding Sites: Using a series of constrained analogs allows researchers to map the conformational requirements of a receptor's binding pocket. By observing how different fixed side-chain orientations affect activity, a 3D pharmacophore model can be constructed, guiding the design of more potent and selective ligands.[12]

-

Development of Novel Therapeutics: this compound has been investigated for its potential as a µ-opioid receptor antagonist. Opioid antagonists are crucial for treating opioid overdose and addiction.[13] By constraining the phenylalanine side chain, which is a common motif in opioid peptides (e.g., endomorphins), it is possible to design molecules that bind to the receptor but do not elicit a functional response, effectively blocking it.[14] This application is an active area of research for developing new generations of therapeutic agents.

References

-

Valle, G., Kazmierski, W. M., Crisma, M., Bonora, G. M., Toniolo, C., & Hruby, V. J. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research, 40(3-4), 222–232. [Link]

-

Alemán, C., Torras, J., & Giralt, E. (1997). Study of the conformational profile of the norbornane analogues of phenylalanine. The Journal of Organic Chemistry, 62(18), 6248–6256. [Link]

-

Blaskovich, M. A. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(24), 10807–10836. [Link]

-

Broughton, H. B., Clark, B. P., & Horwell, D. C. (1998). CCK(2) Receptor Antagonists Containing the Conformationally Constrained Phenylalanine Derivatives, Including the New Amino Acid Xic. Journal of Medicinal Chemistry, 41(22), 4330–4336. [Link]

-

Needham, T. E., Jr, Paruta, A. N., & Gerraughty, R. J. (1971). Solubility of amino acids in pure solvent systems. Journal of Pharmaceutical Sciences, 60(4), 565–567. [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved January 11, 2026, from [Link]

-

Le, T., & Toll, L. (2021). Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, methocinnamox. British Journal of Pharmacology, 178(16), 3230–3244. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) for Phenylalanine. Retrieved January 11, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for Phenylalanine. Retrieved January 11, 2026, from [Link]

-

University of Toronto. (n.d.). Experiment 1 - Melting Points. Retrieved January 11, 2026, from [Link]

-

Springer Nature. (2020). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Amino Acids, 52, 1075–1083. [Link]

-

Indian Academy of Sciences. (1987). Solubilities of Amino Acids in Different Mixed Solvents. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(3), 129-136. [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2993. [Link]

-

ResearchGate. (2017). Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide bond. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Antagonists of the Mu-Opioid Receptor in the Cancer Patient: Fact or Fiction? Cancers, 13(16), 4165. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6140, L-Phenylalanine. Retrieved January 11, 2026, from [Link].

-

National Center for Biotechnology Information. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(16), 4823-4826. [Link]

-

Perlikowska, R., Malfacini, L., D'Arrigo, C., Gavioli, E. C., Calo, G., & Janecka, A. (2013). Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2). Journal of Medicinal Chemistry, 56(17), 7029–7034. [Link]

-

National Center for Biotechnology Information. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. International Journal of Molecular Sciences, 23(7), 3986. [Link]

-

Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762275, this compound. Retrieved January 11, 2026, from [Link].

-

ResearchGate. (2024). The important IR absorption bands of L-phenylalanine. Retrieved January 11, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenylalanine. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

PubMed. (1971). Solubility of amino acids in pure solvent systems. Journal of Pharmaceutical Sciences, 60(4), 565-567. [Link]

-

ResearchGate. (2011). The mass spectra produced following ionisation of phenylalanine with.... Retrieved January 11, 2026, from [Link]

-

mzCloud. (n.d.). L Phenylalanine. Retrieved January 11, 2026, from [Link]

-

Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved January 11, 2026, from [Link]

-

University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved January 11, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine at BMRB. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2015). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. Journal of Chemical & Engineering Data, 60(9), 2686-2692. [Link]

-

National Center for Biotechnology Information. (2023). Opioid Antagonists. In StatPearls. Retrieved January 11, 2026, from [Link]

-

Frontiers Media. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 11, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2014). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. Retrieved January 11, 2026, from [Link]

-

PubMed. (1996). Chronic opioid antagonist administration upregulates mu opioid receptor binding without altering mu opioid receptor mRNA levels. Brain Research. Molecular Brain Research, 35(1-2), 331–335. [Link]

-

National Center for Biotechnology Information. (2015). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Organic Process Research & Development, 19(8), 1076–1082. [Link]

-

PubMed. (1991). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Magnetic Resonance in Medicine, 18(1), 159–166. [Link]

-

National Center for Biotechnology Information. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Omega, 7(13), 11628–11634. [Link]

-

ResearchGate. (2012). FTIR spectra of anhydrous and monohydrate forms of L -phenylalanine crystals. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron, 72(46), 7385–7390. [Link]

-

ResearchGate. (2013). FT-IR spectra of phenylalanine: pure (in black) and in water (in red). Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound | C10H14N2O2 | CID 2762275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iscabiochemicals.com [iscabiochemicals.com]

- 5. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 6. hmdb.ca [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CCK(2) receptor antagonists containing the conformationally constrained phenylalanine derivatives, including the new amino acid Xic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Study of the conformational profile of the norbornane analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

L-2-Aminomethylphenylalanine: A Technical Guide to its Synthesis and Application in Drug Discovery

Preamble: The Emergence of a Structurally Unique Amino Acid

In the landscape of non-canonical amino acids, L-2-Aminomethylphenylalanine (L-2-AmPh) has emerged as a pivotal building block for medicinal chemists and peptide scientists. Its discovery is not marked by a singular, serendipitous event, but rather by its deliberate synthesis to address specific challenges in peptide and small molecule drug design. The incorporation of an aminomethyl group at the ortho position of the phenyl ring introduces a unique structural constraint, effectively creating a mimetic of a dipeptide unit within a single amino acid scaffold. This guide provides an in-depth exploration of L-2-AmPh, from its synthesis to its strategic deployment in the development of novel therapeutics.

Section 1: The Strategic Importance of this compound in Medicinal Chemistry

The intrinsic properties of L-2-AmPh make it a valuable tool for drug discovery professionals. The primary amino group on the side chain, in addition to the alpha-amino group, offers a site for further chemical modification or can act as a key pharmacophoric element.

Key Attributes and Applications:

-

Conformational Constraint: The ortho-aminomethyl group restricts the rotational freedom of the phenyl ring, leading to a more defined three-dimensional structure when incorporated into a peptide or small molecule. This can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[1][2]

-

Dipeptide Mimicry: The spatial arrangement of the alpha-amino group, the carboxyl group, and the side-chain amino group can mimic the geometry of a dipeptide, allowing for the design of peptidomimetics with improved pharmacokinetic properties.[3]

-

Enhanced Proteolytic Stability: Peptides containing L-2-AmPh often exhibit increased resistance to enzymatic degradation, a critical attribute for enhancing in vivo half-life.

-

Introduction of a Basic Center: The aminomethyl group provides a basic center, which can be exploited to modulate solubility, cell permeability, and target interactions.

The utility of L-2-AmPh is evident in its commercial availability in protected forms, such as Boc-L-2-(Fmoc-aminomethyl)phenylalanine, which are designed for seamless integration into solid-phase peptide synthesis (SPPS) workflows.[4][5]

Section 2: Synthesis of this compound

The asymmetric synthesis of L-2-AmPh is a multi-step process that requires careful control of stereochemistry. While several synthetic strategies can be envisaged, a common and effective approach involves the asymmetric alkylation of a glycine-derived Schiff base, followed by functional group manipulations.

Proposed Asymmetric Synthetic Pathway

A plausible and efficient route to L-2-AmPh begins with a protected glycine Schiff base, which is subjected to an asymmetric phase-transfer-catalyzed alkylation with a suitably protected 2-(bromomethyl)benzyl bromide. This is followed by deprotection and functional group interconversion to yield the final product.

Diagram of the Proposed Synthetic Workflow

Caption: A generalized workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocol: Asymmetric Synthesis

Step 1: Preparation of Protected 2-(Bromomethyl)benzyl Bromide

-

Starting Material: 2-Methylbenzyl alcohol.

-

Protection of the Hydroxyl Group: The hydroxyl group is first protected with a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent its reaction in the subsequent bromination step.

-

Benzylic Bromination: The protected alcohol is then subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to selectively brominate the benzylic methyl group, affording the protected 2-(bromomethyl)benzyl bromide.

Step 2: Asymmetric Phase-Transfer-Catalyzed Alkylation

-

Reactants: N-(Diphenylmethylene)glycine tert-butyl ester (a common glycine Schiff base) and the protected 2-(bromomethyl)benzyl bromide.

-

Catalyst: A chiral phase-transfer catalyst, such as a Cinchona alkaloid-derived quaternary ammonium salt, is used to induce asymmetry.[6]

-

Reaction Conditions: The reaction is typically carried out in a biphasic system (e.g., toluene/water) with a base (e.g., aqueous potassium hydroxide) at controlled temperature.

-

Work-up and Purification: After the reaction is complete, the organic layer is separated, washed, and concentrated. The resulting crude product is purified by column chromatography to yield the alkylated Schiff base intermediate.

Step 3: Deprotection and Isolation of this compound

-

Hydrolysis of the Schiff Base and Ester: The alkylated intermediate is treated with aqueous acid (e.g., hydrochloric acid) to hydrolyze both the Schiff base and the tert-butyl ester.

-

Removal of the Side-Chain Protecting Group: The protecting group on the aminomethyl side chain is removed under appropriate conditions (e.g., TBAF for a silyl ether).

-

Purification: The final product, this compound, is purified by ion-exchange chromatography or crystallization to yield the desired enantiomerically pure amino acid.

Quantitative Data Summary

| Step | Key Reagents | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Alkylation | Glycine Schiff base, protected benzyl bromide, chiral phase-transfer catalyst | 70-90% | >95% | [6] |

| Deprotection | Aqueous HCl, TBAF | 85-95% | - | General Knowledge |

Section 3: Applications in Drug Discovery and Development

The unique structural features of L-2-AmPh have led to its incorporation into a variety of therapeutic peptides and peptidomimetics to enhance their pharmacological profiles.

Case Study: Constrained Peptides for Enhanced Receptor Binding

The introduction of L-2-AmPh into a peptide sequence can pre-organize the peptide into a bioactive conformation, leading to improved receptor affinity and selectivity. For example, in the design of peptide-based inhibitors of protein-protein interactions, the constrained nature of L-2-AmPh can help mimic the secondary structure of a native binding partner.[1]

Logical Relationship of L-2-AmPh in Peptide Design

Caption: The impact of incorporating L-2-AmPh on peptide properties.

Future Directions and Opportunities

The versatility of L-2-AmPh opens up numerous avenues for future research and drug development:

-

Targeted Drug Delivery: The side-chain amino group can be used as a handle for conjugating targeting moieties or imaging agents.

-

Novel Antibacterials: The constrained nature of peptides containing L-2-AmPh may lead to the development of novel antimicrobial peptides with improved stability and efficacy.

-

CNS-penetrant Peptides: The modulation of physicochemical properties afforded by L-2-AmPh could be explored to design peptides capable of crossing the blood-brain barrier.

Conclusion

This compound represents a sophisticated tool in the arsenal of the modern medicinal chemist. Its synthesis, while challenging, provides access to a unique building block that can impart desirable properties to peptide and small molecule drug candidates. As our understanding of structure-activity relationships continues to evolve, the strategic application of conformationally constrained amino acids like L-2-AmPh will undoubtedly play an increasingly important role in the design of the next generation of therapeutics.

References

-

Molecules. 2018 Jun 12;23(6):1421. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. [Link]

-

Applied Poly, Inc. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Biopolymers. 2000;55(2):101-22. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. 2000, 14: 2247-2261. Synthesis of conformationally constrained amino acid and peptide derivatives. [Link]

-

Sciforum. 2021, 1, 1. N-aminoimidazole-2-ones Peptide Mimics Synthesis and Applications. [Link]

Sources

- 1. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. sciforum.net [sciforum.net]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid

Introduction

(2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is a non-proteinogenic amino acid analogue of phenylalanine. Its unique structure, featuring an aminomethyl group at the ortho position of the phenyl ring, presents both interesting possibilities for its incorporation into novel peptides and challenges for its comprehensive characterization. The presence of two primary amine groups and a carboxylic acid imparts distinct physicochemical properties compared to its parent amino acid, phenylalanine. This guide provides a detailed framework for the analytical characterization of this compound, essential for its application in research and drug development. The methodologies described herein are designed to ensure the identity, purity, and structural integrity of the molecule, adhering to rigorous scientific standards.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is crucial for the development of robust analytical methods. These properties are predicted based on its chemical structure.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C10H14N2O2 | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| pKa | Not experimentally determined; expected to have at least three pKa values corresponding to the two amine groups and the carboxylic acid. | [2] |

| Appearance | Expected to be a solid. | [3] |

| Solubility | Expected to be soluble in aqueous solutions, with solubility dependent on pH. | [3] |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of non-proteinogenic amino acids. For (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, both reversed-phase and chiral chromatography are necessary to determine chemical and enantiomeric purity, respectively.

Reversed-Phase HPLC for Chemical Purity

The presence of both polar (amino and carboxyl groups) and non-polar (phenyl ring) moieties in the target molecule allows for effective separation using reversed-phase chromatography.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. The C18 stationary phase provides hydrophobic interaction with the phenyl ring.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier helps to protonate the amine groups and suppress the ionization of the carboxylic acid, leading to better peak shape.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

-

Gradient: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities. A typical gradient would be 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

-

Detection: UV detection at 254 nm, leveraging the aromaticity of the phenyl ring.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to a concentration of approximately 1 mg/mL.

Data Interpretation:

The chemical purity is determined by the area percentage of the main peak in the chromatogram. The presence of any additional peaks would indicate impurities, which could be starting materials from the synthesis, by-products, or degradation products.

Workflow for RP-HPLC Analysis

Caption: Workflow for chemical purity analysis by RP-HPLC.

Chiral HPLC for Enantiomeric Purity

Since the biological activity of chiral molecules is often stereospecific, confirming the enantiomeric purity of (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is critical. This requires a chiral stationary phase (CSP).

Experimental Protocol:

-

Instrumentation: HPLC with UV detector.

-

Column: A macrocyclic glycopeptide-based CSP, such as a teicoplanin or ristocetin A column, is recommended for their proven effectiveness in separating amino acid enantiomers.[4] These CSPs offer multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance, which are crucial for chiral recognition.[5]

-

Mobile Phase: A polar organic or reversed-phase mobile phase can be used. For a teicoplanin-based column in reversed-phase mode, a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or trifluoroacetate) is a good starting point. The exact ratio will need to be optimized to achieve baseline separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C). Temperature can significantly affect chiral separations.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

Data Interpretation:

The enantiomeric purity is expressed as the enantiomeric excess (% ee), calculated from the peak areas of the two enantiomers. For the (2S) enantiomer, the goal is to see a single major peak with the area of the (2R) enantiomer below the limit of detection or quantification.

Spectroscopic Characterization

Spectroscopic techniques provide detailed structural information, confirming the chemical identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated water (D₂O) with a pH-adjusting agent (e.g., DCl or NaOD) to ensure solubility and consistent chemical shifts. Alternatively, DMSO-d₆ can be used.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected signals:

-

Aromatic protons: Multiplets in the range of 7.0-7.5 ppm. The ortho-substitution will lead to a complex splitting pattern.

-

α-proton: A triplet or doublet of doublets around 3.8-4.2 ppm.

-

β-protons (CH₂): Two diastereotopic protons, appearing as a pair of doublets of doublets (an ABX system with the α-proton) between 2.8 and 3.5 ppm.

-

Aminomethyl protons (CH₂): A singlet or AB quartet around 4.0 ppm.

-

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected signals:

-

Carbonyl carbon: ~175-180 ppm.

-

Aromatic carbons: Multiple signals between 125 and 140 ppm.

-

α-carbon: ~55-60 ppm.

-

β-carbon: ~35-40 ppm.

-

Aminomethyl carbon: ~45 ppm.

-

-

-

2D NMR: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Expected ¹H and ¹³C NMR Data:

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C=O | - | ~177 |

| Cα | ~4.0 (dd) | ~57 |

| Cβ | ~3.2 (m) | ~38 |

| C-NH₂ (ortho) | ~4.1 (s) | ~45 |

| Aromatic CH | 7.2-7.5 (m) | 127-135 |

| Aromatic C (quaternary) | - | 130-140 |

Note: These are predicted values and may vary depending on the solvent and pH.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol:

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

Ionization Mode: Positive ion mode is preferred due to the presence of two basic amine groups that are readily protonated.

-

Analysis:

-

Full Scan: Acquire a full scan spectrum to determine the mass of the protonated molecule [M+H]⁺. The expected m/z for C₁₀H₁₄N₂O₂ is 195.11.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

-

Predicted Fragmentation Pattern:

The fragmentation of protonated (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is expected to involve several key pathways. The presence of the benzylamine moiety will significantly influence the fragmentation.

-

Loss of NH₃ (Ammonia): A common fragmentation pathway for amino acids.

-

Loss of H₂O (Water): From the carboxylic acid group.

-

Decarboxylation: Loss of CO₂.

-

Benzylic Cleavage: Cleavage of the bond between the β-carbon and the phenyl ring, potentially leading to a fragment corresponding to the aminomethyl benzyl cation. The fragmentation of benzylamines can be complex, involving rearrangements.[8][9][10][11][12]

Conceptual Fragmentation Pathway

Caption: Conceptual fragmentation pathway in positive ion ESI-MS.

Conclusion

The comprehensive characterization of (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid requires a multi-technique approach. The combination of reversed-phase and chiral HPLC confirms the chemical and enantiomeric purity, while NMR spectroscopy and mass spectrometry provide unambiguous structural elucidation. The protocols and expected data presented in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and integrity of this novel amino acid, paving the way for its successful application in future scientific endeavors.

References

-

Flammang, R., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 15(4), 556-566. Available at: [Link]

-

Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(10), 1435-1445. Available at: [Link]

-

Stevens Institute of Technology. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

-

ResearchGate. (2008). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

-

ResearchGate. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

-

Yan, Y., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(2), 394-399. Available at: [Link]

-

Schlobohm, S., et al. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(12), 795-804. Available at: [Link]

-

Wittern, C. I., et al. (2021). Comprehensive characterization of the OCT1 phenylalanine-244-alanine substitution reveals highly substrate-dependent effects on transporter function. Molecular Pharmacology, 100(5), 466-477. Available at: [Link]

-

Guttman, M., et al. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR. Available at: [Link]

-

Balasanyan, M. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623. Available at: [Link]

-

Lindner, W., et al. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. Amino Acids, 40(2), 527-532. Available at: [Link]

-

Porter, J., et al. (1987). Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans. International Journal of Peptide and Protein Research, 30(1), 13-21. Available at: [Link]

-

Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

-

Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Chromatography A, 1357, 94-103. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000045 L-Phenylalanine. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Avison, M. J., et al. (1990). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Pediatric Research, 27(6), 566-570. Available at: [Link]

-

PubChem. (n.d.). (2S)-2-methyl-3-phenylpropanoic acid. Retrieved from [Link]

-

Navickas, T., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 26(11), 3183. Available at: [Link]

-

PubChem. (n.d.). (2S)-2-amino-3-phenylpropanoic acid;nitrous acid. Retrieved from [Link]

-

Głowacka, I. E., et al. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 25(21), 5127. Available at: [Link]

-

Kobe, B., et al. (2002). Structural characterization of the N-terminal autoregulatory sequence of phenylalanine hydroxylase. Journal of Molecular Biology, 323(5), 907-917. Available at: [Link]

-

Fábián, L., et al. (2014). The polymorphs of L-phenylalanine. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 1026-1035. Available at: [Link]

Sources

- 1. (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid CAS#: [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 7. youtube.com [youtube.com]

- 8. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchwith.stevens.edu [researchwith.stevens.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of L-2-Aminomethylphenylalanine

An In-depth Technical Guide to L-2-Aminomethylphenylalanine

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of unnatural amino acids (UAAs) is a cornerstone for developing novel therapeutics with enhanced properties.[1] this compound, a non-proteinogenic amino acid, stands out as a particularly valuable building block. As a derivative of L-phenylalanine, it incorporates an additional primary amino group on the phenyl ring via a methylene spacer. This unique structural feature introduces a secondary basic center, a site for further chemical modification, and the potential to induce specific conformational constraints in peptides and peptidomimetics. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is systematically known as (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid.[2] Its structure is characterized by an L-phenylalanine core with an aminomethyl substituent at the ortho position of the aromatic side chain.

-

IUPAC Name: (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid[2]

-

Molecular Formula: C₁₀H₁₄N₂O₂[2]

-

Molecular Weight: 194.23 g/mol [2]

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application in synthesis. While specific experimental data for this compound is not extensively published, its properties can be reliably estimated based on its structure and comparison with the parent amino acid, L-phenylalanine.

| Property | Value/Description | Source/Basis |

| Appearance | Expected to be a white to off-white crystalline solid or powder. | Analogy to similar compounds[5][6] |

| Molecular Weight | 194.23 g/mol | PubChem[2] |

| Melting Point | Decomposes at elevated temperatures, similar to other amino acids. L-phenylalanine decomposes at 270-275 °C. | Comparison with L-phenylalanine[7][8] |

| Solubility | Expected to be soluble in water and dilute aqueous acids and bases. Insoluble in nonpolar organic solvents. Its solubility is pH-dependent. The parent L-phenylalanine has a water solubility of ~14.11 g/L at 25°C. | Structural analysis, Comparison with L-phenylalanine[9][10][11][12] |

| pKa Values | Estimated pKa values: ~1.8-2.4 (α-carboxyl), ~9.0-9.7 (α-amino), and ~9.5-10.5 for the benzylic amino group. | Comparison with L-phenylalanine and other amino acids[13] |

| Optical Rotation | As an L-amino acid, it is chiral and will be optically active, rotating plane-polarized light. | Stereochemistry |

| XLogP3 | -2.6 | PubChem (Computed)[2] |

Spectroscopic Characterization (Anticipated)

Detailed structural elucidation of this compound relies on standard spectroscopic techniques.[14][15] While specific spectra are not publicly available, the expected characteristics can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (complex multiplet in the 7.0-7.5 ppm region), the α-proton (a triplet or doublet of doublets around 4.0 ppm), the β-protons (diastereotopic, appearing as a multiplet around 3.0-3.3 ppm), and a singlet for the aminomethyl protons (~3.8-4.0 ppm). Exchangeable protons from the two amino groups and the carboxylic acid would also be present.

-

¹³C NMR: The carbon spectrum would display signals for the carboxyl carbon (~175 ppm), the aromatic carbons (~125-140 ppm), the α-carbon (~55 ppm), the β-carbon (~38 ppm), and the aminomethyl carbon (~45 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the primary amino groups (two bands in the 3300-3500 cm⁻¹ region), O-H stretching of the carboxylic acid (broad band around 3000 cm⁻¹), C=O stretching of the carboxylic acid (~1700-1725 cm⁻¹), and N-H bending (~1600 cm⁻¹).[16]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+H)⁺ at m/z 195.11. Fragmentation would likely involve the loss of the carboxyl group, the aminomethyl side chain, and other characteristic fragments.

Synthesis and Chemical Reactivity

Synthetic Approaches

The synthesis of aminomethyl-phenylalanine derivatives often involves multi-step processes starting from a suitable precursor like nitro- or cyano-substituted phenylalanine. A common strategy involves the reduction of a nitrile or a nitro group to the corresponding amine. Enzymatic synthesis using phenylalanine ammonia lyases (PALs) also presents a potential route for creating substituted phenylalanine derivatives.[17][18]

Below is a generalized workflow for a potential chemical synthesis route.

Caption: Generalized workflow for the chemical synthesis of this compound.

Chemical Reactivity

The trifunctional nature of this compound allows for a range of chemical transformations:

-

Amino Groups: Both the α-amino and the aminomethyl amino groups can undergo standard reactions like N-acylation, N-alkylation, and protection with groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). The differential reactivity of the α-amino and the benzylic amino groups may allow for selective functionalization under carefully controlled conditions.

-

Carboxylic Acid Group: The carboxyl group can be esterified or converted to an amide using standard peptide coupling reagents.

-

Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the directing effects of the two activating groups can lead to a mixture of products.

Applications in Research and Drug Development

The unique structure of this compound makes it a powerful tool in medicinal chemistry.[1]

Peptide Synthesis and Conformational Constraint

Incorporation of this UAA into peptides is a key application. The aminomethyl group can serve as an anchor point for attaching other molecules, such as fluorescent labels, polyethylene glycol (PEG) chains, or cytotoxic payloads. Furthermore, the ortho-substitution can impose conformational constraints on the peptide backbone, which can be beneficial for locking the molecule into a bioactive conformation and improving binding affinity to biological targets.[5]

Caption: Role of this compound as a versatile handle for peptide modification.

Drug Design and Discovery

Phenylalanine derivatives are integral to the development of various therapeutic agents, including enzyme inhibitors and receptor modulators.[19][20] For instance, substituted phenylalanines are used to explore the binding pockets of targets like MDM2/MDMX in cancer therapy.[19][20] The aminomethyl group of this compound can be used to introduce a positive charge at physiological pH, potentially improving interactions with negatively charged residues in a protein's active site or enhancing water solubility. Its derivatives, such as 2-Bromo-L-phenylalanine, are also used in biochemical research to study metabolic pathways and protein interactions.[21]

Conclusion

This compound is a versatile and valuable building block for chemical biologists and medicinal chemists. Its unique combination of an aromatic side chain with an additional basic handle provides a rich platform for creating novel peptides, peptidomimetics, and small molecule drugs with tailored properties. While detailed experimental data on the parent compound remains somewhat limited in the public domain, its synthesis and applications can be confidently navigated based on established chemical principles and data from closely related analogues. As the demand for more sophisticated and targeted therapeutics grows, the utility of custom-designed unnatural amino acids like this compound in drug discovery pipelines will undoubtedly continue to expand.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].

-

Chem-Impex. Boc-2-(Fmoc-aminomethyl)-L-phenylalanine. Available from: [Link].

-

Watson International. 2-(aminomethyl)-L-Phenylalanine CAS 959580-92-8. Available from: [Link].

-

American Elements. 4-(Aminomethyl)-L-phenylalanine. Available from: [Link].

-

Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. ChemCatChem. Available from: [Link].

-

Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. Available from: [Link].

-

Chinese Journal of Applied Chemistry. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Available from: [Link].

-

PubChem. L-Phenylalanine. National Center for Biotechnology Information. Available from: [Link].

-

Wikipedia. Alanine. Available from: [Link].

- Google Patents. A process for the synthesis of melphalan.

-

American Elements. Boc-3-(Fmoc-aminomethyl)-L-phenylalanine. Available from: [Link].

-

Cheméo. Chemical Properties of Phenylalanine (CAS 63-91-2). Available from: [Link].

-

Isca Biochemicals. Amino acid pKa and pKi values. Available from: [Link].

-

University of Calgary. Table of pKa and pI values. Available from: [Link].

-

SpectraBase. L-phenylalanine. Available from: [Link].

-

National Institutes of Health. Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. Available from: [Link].

-

ResearchGate. Solubility of L-Phenylalanine in Aqueous Solutions. Available from: [Link].

-

International Journal of Advanced Research in Physical Science. A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. Available from: [Link].

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link].

-

PubMed. Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. Available from: [Link].

-

ResearchGate. Solubility of L-Phenylalanine in Aqueous Solutions | Request PDF. Available from: [Link].

-

PubChem. Fmoc-4-Amino-L-phenylalanine. National Center for Biotechnology Information. Available from: [Link].

-

OpenReview. Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Available from: [Link].

-

PubMed. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Available from: [Link].

-

National Institutes of Health. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link].

-

National Institutes of Health. NMR-spectroscopic analysis of mixtures: from structure to function. Available from: [Link].

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link].

-

EPFL. pKa Data Compiled by R. Williams. Available from: [Link].

Sources

- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H14N2O2 | CID 2762275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. watson-int.com [watson-int.com]

- 4. L-2-Aminomethylphe | 959580-92-8 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. americanelements.com [americanelements.com]

- 7. ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. L-Phenylalanine | 63-91-2 [chemicalbook.com]

- 9. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. iscabiochemicals.com [iscabiochemicals.com]

- 14. youtube.com [youtube.com]

- 15. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 19. Discovery of a Phenylalanine‐Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

An In-depth Technical Guide to L-2-Aminomethylphenylalanine

Prepared by: Gemini, Senior Application Scientist

Introduction

L-2-Aminomethylphenylalanine is a non-proteinogenic, conformationally constrained synthetic amino acid. As a derivative of L-phenylalanine, its structure is distinguished by an aminomethyl group attached to the ortho-position of the phenyl ring. This modification introduces significant structural and chemical novelty, making it a valuable building block in medicinal chemistry and drug development. Its constrained nature limits the rotational freedom of the side chain, which can impart specific conformational preferences when incorporated into peptides, potentially leading to enhanced metabolic stability, receptor affinity, and biological activity. This guide provides a comprehensive overview of its molecular characteristics, biological mechanism of action, and representative protocols for its synthesis and analysis, intended for researchers and professionals in drug development and chemical biology.

Physicochemical and Molecular Properties

The fundamental properties of this compound are crucial for its application in synthesis and formulation. While comprehensive experimental data is not widely published, the core molecular attributes are well-defined.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O₂ | |

| Molecular Weight | 194.23 g/mol | |

| IUPAC Name | (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid | |

| CAS Numbers | 959580-92-8, 158149-99-6 | |

| Appearance | White to off-white powder | , |

| Melting Point | Data not available in published literature | |

| Aqueous Solubility | Data not available in published literature | |

| Optical Rotation | [α]D²⁰ = +5.5 ± 0.5º (c=1 in 1N HCl) |

Biological Activity and Mechanism of Action

This compound has been identified as an antagonist of the μ-opioid receptor (MOR).[1] The MOR is a class A G-protein coupled receptor (GPCR) that plays a central role in mediating the analgesic and euphoric effects of opioids like morphine.

The μ-Opioid Receptor Signaling Cascade

The MOR is coupled to an inhibitory G-protein (Gαi/o). The canonical signaling pathway proceeds as follows:

-

Agonist Binding : Endogenous opioids (e.g., endorphins) or exogenous agonists (e.g., morphine) bind to the MOR.

-

G-Protein Activation : This binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the α-subunit of the associated G-protein.

-

Subunit Dissociation : The Gαi-GTP subunit and the Gβγ dimer dissociate from the receptor and each other.

-

Downstream Effects :

-

The Gαi-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

-

The Gβγ dimer directly interacts with ion channels, promoting the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.[2][3]

-

-

Cellular Outcome : The efflux of K⁺ and reduced influx of Ca²⁺ leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability and inhibiting the release of pain-associated neurotransmitters like glutamate and substance P.[2][4]

Antagonistic Mechanism of this compound

As an antagonist, this compound binds to the μ-opioid receptor but does not elicit the conformational change necessary for G-protein activation. By occupying the binding site, it competitively blocks endogenous and exogenous agonists from activating the receptor, thereby inhibiting the entire downstream signaling cascade.

Representative Synthesis Protocol

Causality: This multi-step approach is designed to introduce the necessary functional groups in a controlled manner. It begins with a commercially available starting material (L-phenylalanine), protects the reactive amino and carboxyl groups, selectively introduces a bromine atom that can be substituted with a protected amine, and finally removes all protecting groups to yield the target molecule.

Step-by-Step Methodology

-

Protection of L-Phenylalanine:

-

Rationale: The amino and carboxylic acid groups of the starting L-phenylalanine must be protected to prevent unwanted side reactions during the subsequent bromination and amination steps.

-

Protocol:

-

Suspend L-phenylalanine (1.0 eq) in methanol.

-

Cool the suspension to 0°C and add thionyl chloride (1.2 eq) dropwise to form the methyl ester.

-

After esterification is complete, protect the amino group using Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) under basic conditions to yield Boc-L-phenylalanine methyl ester.

-

-

-

Ortho-Bromination of the Phenyl Ring:

-

Rationale: A bromine atom is introduced at the ortho-position to serve as a leaving group for the subsequent nucleophilic substitution. Directed ortho-metalation followed by bromination is a potential strategy.

-

Protocol:

-

Dissolve the protected phenylalanine from Step 1 in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (Argon).

-

Cool the solution to -78°C and add a strong base like s-butyllithium to deprotonate the ortho-position.

-

Add a bromine source, such as 1,2-dibromotetrafluoroethane, to the lithiated intermediate.

-

Quench the reaction and purify the resulting Boc-L-(2-bromophenyl)alanine methyl ester via column chromatography.

-

-

-

Introduction of the Aminomethyl Group (Gabriel Synthesis Variant):

-

Rationale: A protected form of the amine (potassium phthalimide) is used as a nucleophile to displace the bromide. This prevents over-alkylation of the amine.

-

Protocol:

-

Combine the brominated compound from Step 2 with potassium phthalimide (1.5 eq) in a polar aprotic solvent like DMF.

-

Heat the reaction to facilitate the nucleophilic aromatic substitution, displacing the bromine and forming the phthalimidomethyl intermediate.

-

Monitor the reaction by TLC or LC-MS until completion.

-

-

-

Deprotection:

-

Rationale: All protecting groups (Boc, methyl ester, phthalimide) must be removed to yield the final amino acid.

-

Protocol:

-

First, remove the phthalimide group by treating the intermediate with hydrazine hydrate in ethanol, which will precipitate phthalhydrazide.

-

Filter the mixture and concentrate the filtrate.

-

Perform acidic hydrolysis by refluxing the residue in 6N HCl. This will cleave both the Boc group and the methyl ester.

-

After hydrolysis, neutralize the solution and purify the final product, this compound, by ion-exchange chromatography or recrystallization.

-

-

Representative Analytical Protocol

Purity assessment is critical for any synthetic compound intended for research or drug development. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a standard approach for analyzing non-canonical amino acids.

Causality: This method separates compounds based on their hydrophobicity. A C18 column provides a non-polar stationary phase. A gradient elution with an organic solvent (acetonitrile) and an aqueous acidic mobile phase allows for the separation of the polar starting materials, intermediates, and the final, more polar product. UV detection at a low wavelength is used because the phenyl ring provides UV absorbance, but the lack of extensive conjugation necessitates detection around 210-215 nm for optimal sensitivity.[5]

Step-by-Step HPLC Methodology

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 215 nm.[5]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the final compound (approx. 1 mg/mL) in Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added. Filter the sample through a 0.22 µm syringe filter before injection.

Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 60 | 40 |

| 17.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

System Validation: The method should be validated by running a blank (injection of mobile phase), a standard of the purified compound to determine its retention time, and samples from the reaction mixture to assess purity and identify any remaining starting materials or by-products.

Applications and Future Directions

This compound is a compound of significant interest for several key applications:

-

Peptide Synthesis: Its primary use is as a building block in solid-phase or solution-phase peptide synthesis.[2] When incorporated into a peptide sequence, it can act as a conformational lock, forcing the peptide backbone into a specific secondary structure (e.g., a β-turn), which can be crucial for receptor binding.

-

Drug Development: As a known μ-opioid receptor antagonist, it serves as a scaffold for developing novel therapeutics for conditions where opioid blockade is desired.[1] Its unique structure may offer a different pharmacokinetic or pharmacodynamic profile compared to existing antagonists.

-

Neuropharmacology Research: It is a valuable tool for probing the structure and function of opioid receptors and for studying the physiological roles of the endogenous opioid system.

Future research will likely focus on its incorporation into novel peptide-based drugs, further exploration of its activity at other GPCRs, and its use in developing peptidomimetics with enhanced therapeutic properties.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

- Ben-Shabat, S., et al. Opioid Pharmacology. Pain Physician.

- Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623.

-

Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Available at: [Link]

- Gessier, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.

- Faheem, M., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering, 10(13), 4269-4276.

- Manzoni, O., & Williams, J. T. (1999). Presynaptic regulation of glutamate release in the ventral tegmental area during morphine withdrawal. Journal of Neuroscience, 19(16), 6629-6636.

-

Wikipedia. Mu-opioid receptor. Available at: [Link]

- Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363-1381.

-

Patt, B., et al. (2024). Mu Receptors. StatPearls. Available at: [Link]

-

Royal Society of Chemistry. Analytical Methods. Available at: [Link]

-

Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Available at: [Link]

- Sharma, A., & Schiller, P. W. (2013). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Anesthesiology, 115(6), 1363-1381.

Sources

The Enigmatic Origins and Modern Utility of L-2-Aminomethylphenylalanine: A Technical Guide

Preamble: An Inquiry into the Historical Record

In the vast landscape of non-canonical amino acids, L-2-Aminomethylphenylalanine presents a curious case. Despite its utility in modern chemical biology and drug discovery, a thorough investigation of the scientific literature reveals a conspicuous absence of foundational or "early" studies detailing its initial discovery and characterization. Unlike its para- and meta-substituted isomers, the ortho-aminomethyl variant appears not as a subject of historical academic inquiry but as a modern tool, emerging with the advent of sophisticated peptide synthesis and medicinal chemistry. This guide, therefore, deviates from a historical narrative. Instead, it serves as an in-depth technical guide to the core of what is known and practiced, focusing on the synthesis, properties, and applications of this compound derivatives that are central to contemporary research.

The Structural Significance of an Ortho-Substituted Phenylalanine Analog

This compound is a synthetic amino acid distinguished by an aminomethyl group (-CH₂NH₂) at the ortho position of the phenyl ring of L-phenylalanine. This substitution imparts unique structural and functional properties that are highly valued by researchers, particularly in peptide and medicinal chemistry.

The key attributes stemming from this ortho-substitution include:

-

Introduction of a Secondary Basic Center: The primary amine on the aminomethyl side chain provides an additional site for protonation and chemical modification, distinct from the alpha-amino group.

-

Conformational Constraint: The proximity of the aminomethyl group to the amino acid backbone can impose steric constraints, influencing the local conformation of peptides into which it is incorporated. This can be a powerful tool for stabilizing specific secondary structures like turns or helices.

-

Chelation Potential: The ortho positioning of the aminomethyl and the alpha-amino groups creates a potential bidentate ligand, capable of coordinating with metal ions.

-

Versatile Chemical Handle: The side-chain amine serves as a nucleophilic handle for conjugation to other molecules, such as fluorescent dyes, cytotoxic payloads, or polyethylene glycol (PEG), without interfering with peptide bond formation.

These features make this compound a valuable building block for creating peptides with enhanced stability, specific structural motifs, and tailored functionalities for therapeutic or diagnostic purposes.[1]

Synthetic Accessibility: The Central Role of Protecting Groups

The practical application of this compound in contemporary research, especially in solid-phase peptide synthesis (SPPS), is entirely dependent on the use of orthogonally protected derivatives. The presence of two primary amines (α-amino and side-chain amino) necessitates a protection strategy that allows for selective deprotection at different stages of synthesis.

The most common commercially available derivatives utilize the Fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and the tert-Butoxycarbonyl (Boc) group for the side-chain amine, or vice versa.

Key Protected Derivatives and Their Properties

| Derivative Name | Protection Scheme | Molecular Formula | Molecular Weight | Key Application |

| Fmoc-L-2-(Boc-aminomethyl)phenylalanine | α-N-Fmoc, Side Chain-N-Boc | C₃₀H₃₂N₂O₆ | 516.58 g/mol | Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2] |

| Boc-L-2-(Fmoc-aminomethyl)phenylalanine | α-N-Boc, Side Chain-N-Fmoc | C₃₀H₃₂N₂O₆ | 516.58 g/mol | Boc-based SPPS or for post-synthesis side-chain modification after initial peptide assembly using Fmoc chemistry.[1] |

Table 1: Properties of commonly used protected this compound derivatives.

The causality behind this dual-protection strategy is rooted in the principles of orthogonal chemical synthesis. In standard Fmoc-SPPS, the Fmoc group is labile to basic conditions (e.g., piperidine), allowing for iterative N-terminal deprotection and chain elongation. The Boc group, conversely, is stable to these conditions but is readily cleaved by strong acids (e.g., trifluoroacetic acid - TFA), which are typically used only during the final cleavage of the peptide from the solid support. This ensures that the side-chain amine remains protected throughout the synthesis, preventing unwanted branching or side reactions.

Core Applications and Methodologies

The primary utility of this compound lies in its incorporation into peptide sequences to confer novel properties. Its application is a testament to the field's advancement beyond the 20 canonical amino acids to create bespoke molecules for specific functions.

Workflow: Incorporation into Peptides via Fmoc-SPPS

The following diagram and protocol outline the standard workflow for incorporating Fmoc-L-2-(Boc-aminomethyl)phenylalanine into a growing peptide chain on a solid support resin.

Experimental Protocol: Peptide Coupling

-

Resin Swelling: The solid-phase resin (e.g., Rink Amide) is swelled in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: The resin is thoroughly washed with DMF (6 times) to remove piperidine and cleaved Fmoc adducts. A Kaiser test can be performed to confirm the presence of a free primary amine.

-

Coupling Activation: In a separate vessel, Fmoc-L-2-(Boc-aminomethyl)phenylalanine (3-5 equivalents relative to resin loading) is pre-activated by dissolving in DMF with a coupling agent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) for 5-10 minutes.

-

Coupling Reaction: The activated amino acid solution is added to the resin. The reaction is agitated at room temperature for 1-2 hours.

-

Washing: The resin is washed again with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents.

-

Confirmation: A Kaiser test is performed. A negative result (yellow beads) indicates successful and complete coupling. If positive, the coupling step is repeated.

-

Capping (Optional): To block any unreacted free amines, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

-

Cycle Repetition: The process is repeated from Step 2 for the next amino acid in the sequence.

This self-validating system, with confirmation points like the Kaiser test, ensures high fidelity in the synthesis of complex peptides incorporating this non-canonical residue.[1]

Applications in Drug Development and Chemical Biology

The unique structure of this compound makes it a valuable component in several advanced research areas:

-

Peptide-Based Therapeutics: Its ability to induce specific conformations can lead to peptides with higher receptor affinity and improved resistance to enzymatic degradation. This is crucial for developing peptide drugs with longer half-lives and better efficacy.[2]

-